The synthesis of 1-[3-(Methylthio)phenyl]-2-propanol typically involves several steps starting from readily available precursors. One common method includes:
The molecular structure of 1-[3-(Methylthio)phenyl]-2-propanol can be described as follows:
InChI=1S/C10H14OS/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3
, which provides a standardized way to represent its structure.1-[3-(Methylthio)phenyl]-2-propanol can undergo various chemical reactions:
Common solvents used in these reactions include dichloromethane or ethanol, with reaction temperatures typically ranging from room temperature to reflux conditions.
The mechanism of action for 1-[3-(Methylthio)phenyl]-2-propanol may vary based on its application:
The physical and chemical properties of 1-[3-(Methylthio)phenyl]-2-propanol include:
These properties make it suitable for various chemical applications.
1-[3-(Methylthio)phenyl]-2-propanol has several notable applications:
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: